2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate
Overview
Description
2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro, trifluoromethyl, phenoxy, and chloromethyl groups, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol. This intermediate is then reacted with 2-chlorophenol under specific conditions to form 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol. The final step involves esterification with 4-(chloromethyl)benzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Esterification and Hydrolysis: Acidic or basic conditions can be employed for these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the chloromethyl group can produce a variety of substituted benzoates .
Scientific Research Applications
2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The chloromethyl group can undergo substitution reactions, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
- 4-(Chloromethyl)benzoic acid
Uniqueness
2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
[2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl] 4-(chloromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3NO5/c22-12-13-5-7-14(8-6-13)20(27)31-19-4-2-1-3-18(19)30-17-10-9-15(21(23,24)25)11-16(17)26(28)29/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMLBJAVLIIHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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